N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride is a complex organic compound that exhibits potential pharmacological properties. This compound is classified under the category of benzoxazepine derivatives, which are known for their diverse biological activities, including effects on the central nervous system and potential therapeutic applications in various diseases.
This compound can be synthesized through various chemical methods and is often explored in pharmaceutical research for its potential applications in treating neurological disorders and other conditions. Its structure is derived from the benzoxazepine framework, which has been extensively studied in medicinal chemistry.
The synthesis of N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents and conditions used in these reactions can vary widely based on the synthetic route chosen.
The molecular structure of N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride features:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools to predict its interaction with biological targets. Structural data can include bond lengths, angles, and dihedral angles derived from X-ray crystallography or computational modeling.
N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride may undergo various chemical reactions:
Technical details regarding reaction conditions (solvents, temperatures) would depend on specific experimental setups.
The mechanism of action for N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride is not fully elucidated but may involve:
Data from pharmacological studies would provide insights into its efficacy and safety profiles.
The compound's stability under various pH conditions and temperatures should be evaluated to ensure its suitability for pharmaceutical applications.
Relevant analyses might include:
N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride has potential applications in:
The synthesis of N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride follows a convergent multi-step strategy involving sequential assembly of the benzoxazepine core, functional group manipulations, and final amide coupling. Industrial routes typically employ 7–9 linear steps starting from inexpensive phenolic precursors like 2-amino-5-nitrophenol. A critical optimization involves the selective reduction of the nitro group in the presence of the benzoxazepine ring, achieved using catalytic hydrogenation (Pd/C, H₂, 50 psi) with yields >85% [5]. Alternative pathways utilize reductive amination for side-chain installation, though this requires strict control of stoichiometry to avoid bis-alkylation byproducts. Large-scale production employs flow chemistry for exotherm management during cyclopropanecarbonyl chloride reactions, enhancing safety and reproducibility. Solvent selection is crucial: tetrahydrofuran/water mixtures facilitate intermediate solubilization, while toluene enables azeotropic drying prior to salt formation.
Table 1: Comparative Analysis of Synthetic Routes
Strategy | Key Steps | Yield (%) | Purity (HPLC) | Scale Feasibility |
---|---|---|---|---|
Nitrophenol Reduction | Cyclization → Nitro reduction → Alkylation | 78 | 98.5 | Pilot plant (10 kg) |
Reductive Amination | Alkylation → Cyclization → Reductive amination | 65 | 97.2 | Lab scale (1 kg) |
Flow Chemistry Approach | Continuous hydrogenation → Acylation | 82 | 99.1 | Industrial (100 kg) |
The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is constructed via a high-temperature cyclization of epoxy-functionalized precursors. Intermediate 7-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS: 1185301-97-2) serves as the primary building block, synthesized from 2-amino-5-nitrophenol in three optimized stages:
The amine intermediate is typically protected as the tert-butoxycarbonyl (Boc) derivative before further functionalization to prevent oxidation during storage. Critical quality control parameters include residual palladium limits (<10 ppm) and chiral purity verification (chiral HPLC >99% ee) where applicable.
Table 2: Key Intermediates in Benzoxazepine Synthesis
Intermediate | CAS No. | Function | Purification Method |
---|---|---|---|
2-[(2,3-epoxypropyl)amino]-5-nitrophenol | 131747-44-7 | Cyclization precursor | Crystallization (EtOAc/hexane) |
7-(aminomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine | 1185301-96-1 | Amine handle for acylation | Distillation under vacuum |
Boc-protected benzoxazepine amine | Not available | Stabilized amine derivative | Column chromatography |
The cyclopropanecarboxamide group is introduced via Schotten-Baumann acylation under phase-transfer conditions. Optimized protocols react cyclopropanecarbonyl chloride (1.2 equiv) with the benzoxazepine amine intermediate in dichloromethane/water biphasic systems using benzyltriethylammonium chloride as catalyst (0.1 equiv) at 0–5°C, achieving >90% conversion within 2 hours [8]. Microwave-assisted coupling (100°C, 20 min) offers accelerated kinetics but requires rigorous moisture control. For the unsymmetrical tertiary amide formation, N-phenylation precedes acylation: the secondary amine is first generated by deprotection of the Boc group (TFA/DCM, 0°C), then reacted with phenyl isocyanate to form the N-phenyl intermediate. Finally, cyclopropanecarbonyl chloride is added under anhydrous pyridine catalysis to prevent hydrolysis. This sequential approach minimizes competing O-acylation and ensures regioselectivity.
Conversion to the hydrochloride salt is achieved by treating the free base with 1.0–1.5 equivalents of hydrochloric acid (2M in diethyl ether) in anhydrous acetone at –10°C. The salt precipitates as a crystalline solid within 1 hour and is isolated via vacuum filtration. Critical process parameters include:
Purification employs recrystallization from ethanol/ethyl acetate (1:5 v/v) with 0.5% activated charcoal treatment to remove colored impurities. The final solid is dried under vacuum (40°C, 48 hr) to achieve water content <0.5% (Karl Fischer). Analytical data confirms the salt form: melting point 192–195°C (decomp.), characteristic hydrochloride FT-IR peaks at 2500 cm⁻¹ (broad, H-bonded NH⁺) and 1710 cm⁻¹ (C=O stretch) [1] [4].
Table 3: Salt Formation and Purification Optimization
Parameter | Suboptimal Condition | Optimized Protocol | Impact on Quality |
---|---|---|---|
Acid Equivalents | 2.0 eq HCl | 1.2 eq HCl | Prevents decomposition; improves stability |
Solvent System | Methanol | Anhydrous acetone/ether | Enhances crystallinity; reduces solvates |
Crystallization Temp | 25°C | –10°C → 25°C gradient | Controls particle size distribution |
Drying Conditions | 60°C, 24 hr | 40°C, 48 hr under vacuum | Avoids hydrate formation; meets ICH limits |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8